

Application Note: Structural Elucidation of Nothofagin using NMR Spectroscopy

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Compound of Interest

Compound Name: Nothofagin

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Introduction

Nothofagin, a dihydrochalcone C-glucoside found in Rooibos (*Aspalathus linearis*), is a bioactive compound with demonstrated antioxidant and anti-inflammatory properties.[1] Its structural characterization is crucial for understanding its mechanism of action and for quality control in natural product development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such natural products. This application note provides a detailed overview of the methodologies and expected data for the structural determination of **nothofagin** using 1D and 2D NMR techniques.

Data Presentation

Illustrative NMR Data: Due to the limited availability of a complete and officially published set of NMR assignments for **nothofagin** in the scientific literature, the following tables present illustrative ^1H and ^{13}C NMR data. These values are based on the known structure of **nothofagin** and typical chemical shifts for dihydrochalcones and glucose moieties.

Table 1: Illustrative ^1H NMR Data for **Nothofagin** (500 MHz, DMSO- d_6)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Dihydrochalcone Moiety			
2', 6'	7.05	d	8.5
3', 5'	6.70	d	8.5
5	5.95	s	
α	2.80	t	7.5
β	3.25	t	7.5
Glucose Moiety			
1"	4.55	d	9.5
2"	3.15	m	
3"	3.20	m	
4"	3.10	m	
5"	3.35	m	
6"a	3.70	dd	11.5, 5.0
6"b	3.50	dd	11.5, 2.0

Table 2: Illustrative ^{13}C NMR Data for **Nothofagin** (125 MHz, DMSO- d_6)

Position	Chemical Shift (δ , ppm)
Dihydrochalcone Moiety	
C=O	205.0
1'	131.5
2', 6'	129.0
3', 5'	115.0
4'	157.0
1	105.0
2, 6	165.0
3	108.0
4	164.0
5	95.0
α	30.0
β	45.0
Glucose Moiety	
1"	73.0
2"	70.0
3"	78.0
4"	71.0
5"	81.0
6"	62.0

Experimental Protocols

Isolation and Purification of Nothofagin

Nothofagin can be isolated from the leaves of *Aspalathus linearis* (Rooibos). A general protocol involves:

- Extraction: Dried and ground leaves are extracted with an appropriate solvent, such as aqueous ethanol.
- Enrichment: The crude extract is subjected to column chromatography (e.g., on Sephadex LH-20) to enrich the phenolic fraction.
- Purification: Final purification is achieved using techniques like High-Performance Countercurrent Chromatography (HPCCC) or preparative High-Performance Liquid Chromatography (HPLC).^[2]

NMR Sample Preparation

- Weigh approximately 5-10 mg of purified **nothofagin**.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4).
- Filter the solution into a 5 mm NMR tube.

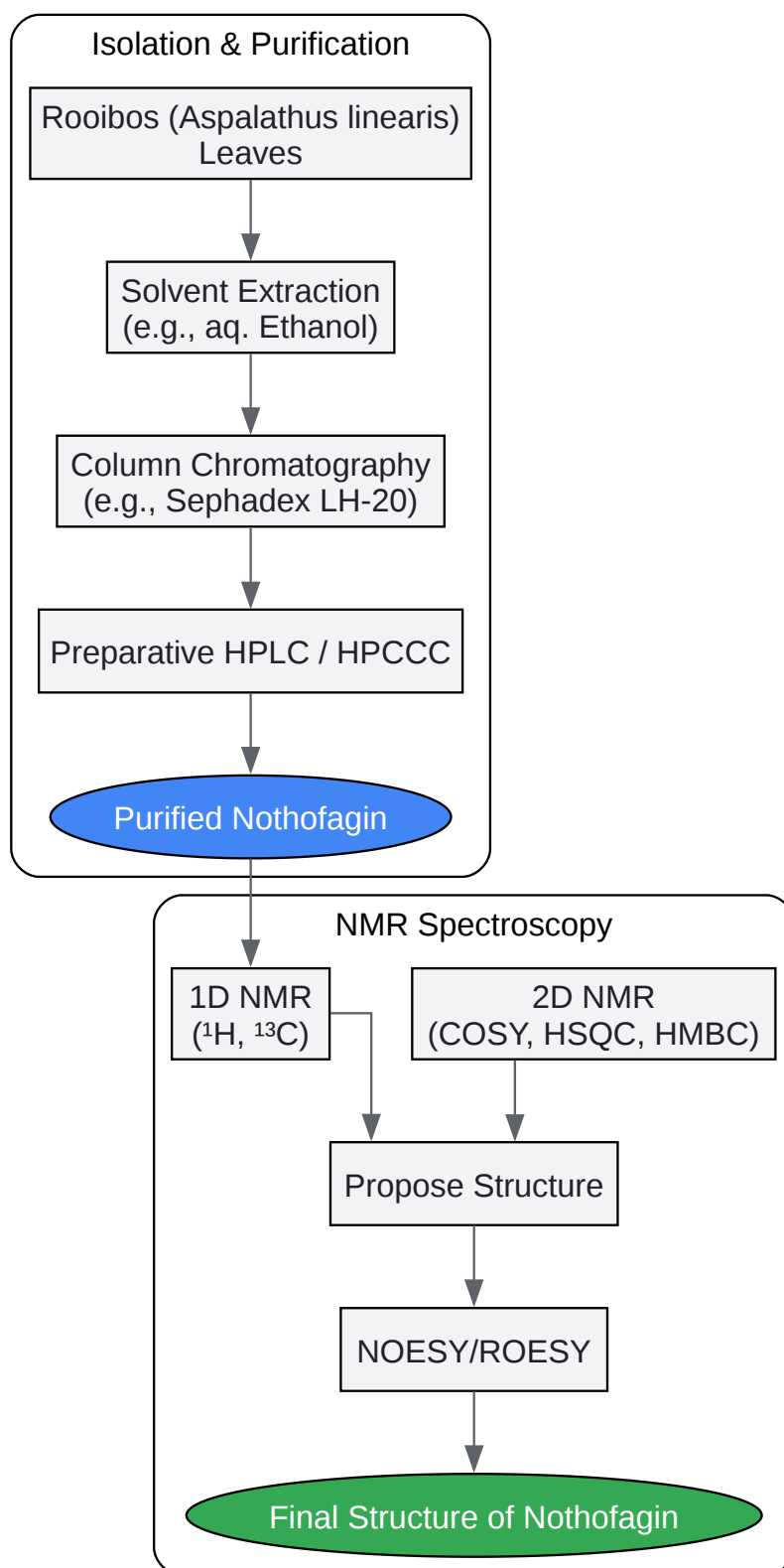
NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~16 ppm.
 - Acquisition time: ~2-3 seconds.
 - Relaxation delay: 2 seconds.
 - Number of scans: 16-64.
- ^{13}C NMR:

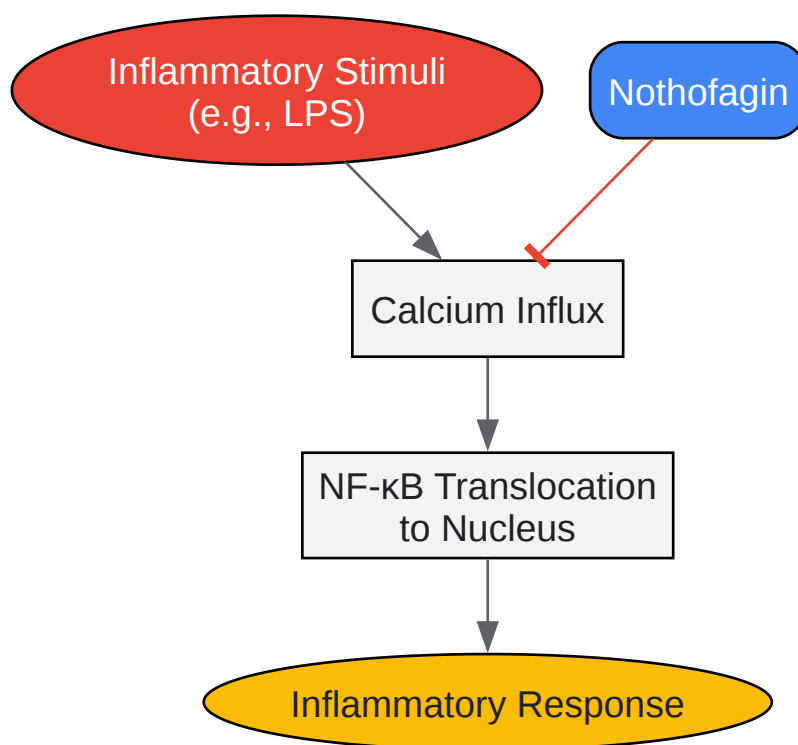
- Pulse sequence: Proton-decoupled single-pulse experiment.
- Spectral width: ~220 ppm.
- Acquisition time: ~1-2 seconds.
- Relaxation delay: 2-5 seconds.
- Number of scans: 1024-4096.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ^1H - ^{13}C correlations, crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mandatory Visualizations



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Workflow for **Nothofagin** Isolation and Structural Elucidation.



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Inhibitory Effect of **Nothofagin** on the NF-κB Signaling Pathway.

Discussion

The structural elucidation of **nothofagin** begins with the analysis of the ^1H NMR spectrum. The aromatic region will display signals characteristic of the A and B rings of the dihydrochalcone skeleton. The protons of the α - and β -carbons will appear as triplets in the aliphatic region. The anomeric proton of the C-linked glucose will be a distinct doublet.

The ^{13}C NMR spectrum will show a characteristic signal for the carbonyl carbon around 205 ppm. The remaining aromatic and aliphatic carbons of the dihydrochalcone and the glucose moiety will have chemical shifts in their expected regions.

2D NMR experiments are essential for unambiguous assignments.

- COSY will reveal the coupling networks within the aromatic rings and the glucose unit.
- HSQC will link each proton to its directly attached carbon.

- HMBC is critical for establishing the connectivity between the dihydrochalcone core and the glucose moiety through the C-C bond, as well as confirming the overall carbon framework.
- NOESY/ROESY will help confirm the β -configuration of the glycosidic linkage.

Nothofagin has been shown to downregulate NF- κ B translocation by blocking calcium influx, thereby ameliorating various inflammatory responses.[1] This mechanism of action highlights its potential as a therapeutic agent.

Conclusion

NMR spectroscopy is an indispensable tool for the complete structural elucidation of **nothofagin**. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the dihydrochalcone C-glucoside structure and establishing its stereochemistry. This detailed structural information is fundamental for its further development as a potential pharmaceutical or nutraceutical agent.

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References

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